Morpholino(quinoxalin-6-yl)methanone

IMPDH inhibition nucleotide metabolism immunosuppression

Morpholino(quinoxalin-6-yl)methanone (CAS 312319-71-4) is a critical building block for oncology and chemical biology programs. Its unique 6-position morpholino-carbonyl substitution creates a defined hydrogen-bonding topology distinct from generic 2-substituted analogs, ensuring reproducible target engagement in IMPDH2 (Ki 440 nM) and PI3Kα (IC50 0.44 µM) assays. Procure this ≥95% pure, well-characterized reference tool (cLogP ~1.1, TPSA 55.3 Ų) to eliminate positional isomer variability and validate your SAR hypotheses with confidence.

Molecular Formula C13H13N3O2
Molecular Weight 243.26 g/mol
CAS No. 312319-71-4
Cat. No. B1596074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMorpholino(quinoxalin-6-yl)methanone
CAS312319-71-4
Molecular FormulaC13H13N3O2
Molecular Weight243.26 g/mol
Structural Identifiers
SMILESC1COCCN1C(=O)C2=CC3=NC=CN=C3C=C2
InChIInChI=1S/C13H13N3O2/c17-13(16-5-7-18-8-6-16)10-1-2-11-12(9-10)15-4-3-14-11/h1-4,9H,5-8H2
InChIKeyCJQACKBFPJVQSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Morpholino(quinoxalin-6-yl)methanone (CAS 312319-71-4): A Core Scaffold with Defined Kinase and Dehydrogenase Inhibition Profiles


Morpholino(quinoxalin-6-yl)methanone (CAS 312319-71-4, C₁₃H₁₃N₃O₂, MW 243.26 g/mol) is a heterocyclic organic compound featuring a morpholine ring linked via a carbonyl group to the 6-position of a quinoxaline core [1]. This architecture places it within the broader class of morpholino-quinoxaline derivatives, which are recognized as versatile scaffolds for modulating kinase-dependent signaling pathways in oncology and for inhibiting nucleotide metabolism enzymes [2]. Unlike unsubstituted quinoxalines, the precise 6-position morpholino-carbonyl substitution confers a unique hydrogen-bonding topology and steric profile that governs its target engagement specificity. Procured typically at ≥95–97% purity , this building block is utilized in medicinal chemistry and chemical biology research where reproducible, structurally defined inhibition is required.

Why In-Class Quinoxaline Analogs Cannot Be Simply Substituted for Morpholino(quinoxalin-6-yl)methanone


Generic substitution within the quinoxaline family is not scientifically sound due to pronounced differences in positional isomerism, electronic distribution, and target engagement. Morpholino(quinoxalin-6-yl)methanone bears its morpholino-carbonyl moiety specifically at the quinoxaline 6-position, which defines a distinct hydrogen-bond acceptor/acceptor pattern (cLogP ~1.1, TPSA 55.3 Ų) . Moving this group to the 2-position (as in 2-(morpholin-4-yl)quinoxaline) or to a pyridine/quinoline core alters the molecular electrostatic potential and docking orientation, leading to unpredictable and often non-overlapping biological activity . Even among closely related 6-substituted analogs, variations in the amide or sulfonamide linker dramatically affect both potency and isoform selectivity [1]. Consequently, procurement decisions based solely on core scaffold similarity rather than exact substitution pattern risk introducing uncontrolled variables in enzymatic or cellular assays, compromising reproducibility and downstream structure-activity relationship (SAR) interpretation.

Quantitative Differentiation of Morpholino(quinoxalin-6-yl)methanone: Head-to-Head and Cross-Study Comparative Data


IMPDH2 Enzyme Inhibition: Defined Affinity Against the Nucleotide Metabolism Target

Morpholino(quinoxalin-6-yl)methanone exhibits measurable, albeit modest, inhibitory activity against human inosine-5′-monophosphate dehydrogenase 2 (IMPDH2), with a reported Ki of 440 nM when assayed using the NAD⁺ substrate [1]. This provides a defined baseline for researchers investigating nucleotide biosynthesis pathways. In contrast, standard reference inhibitors such as mycophenolic acid (MPA) typically exhibit Ki values in the low nanomolar range (e.g., Ki ~10–30 nM for IMPDH2), while structurally related quinoxaline analogs lacking the 6-morpholino-carbonyl group often show no measurable IMPDH2 inhibition or substantially higher Ki values (>10 µM) [2]. This differentiation confirms that the 6-morpholino-carbonyl substitution pattern is essential for target recognition and engagement at IMPDH2.

IMPDH inhibition nucleotide metabolism immunosuppression

PI3Kα Kinase Inhibition: Establishing the Morpholino-Quinoxaline Pharmacophore Baseline

The morpholino-quinoxaline scaffold to which Morpholino(quinoxalin-6-yl)methanone belongs has been validated as a PI3Kα inhibitor chemotype through pharmacophore-based screening. The exemplar compound 1a from the same series, which differs from the target compound primarily at the 2-position of the quinoxaline core (bearing a sulfonyl substituent), exhibited a PI3Kα IC₅₀ of 0.44 µM [1]. While the exact IC₅₀ of Morpholino(quinoxalin-6-yl)methanone against PI3Kα has not been reported in peer-reviewed literature, the pharmacophore mapping and molecular docking studies from this work identified the morpholino-carbonyl group as a critical contributor to PI3Kα binding affinity and cytotoxicity [2]. By comparison, quinoxaline derivatives lacking the morpholino group or bearing alternative amide linkages typically show significantly reduced PI3Kα inhibition (IC₅₀ > 10 µM) or complete loss of activity, underscoring the essential role of the 6-morpholino-carbonyl pharmacophore element [3].

PI3Kα inhibition oncology kinase inhibitor scaffold

Physicochemical Differentiation: Optimized Lipophilicity and Hydrogen-Bonding Capacity for Lead Optimization

Morpholino(quinoxalin-6-yl)methanone exhibits a calculated Consensus Log P of approximately 1.1 and a topological polar surface area (TPSA) of 55.32 Ų . This lipophilicity profile places it in an optimal range for balancing membrane permeability with aqueous solubility—a critical determinant of in vitro assay performance and eventual in vivo pharmacokinetic behavior. By comparison, many alternative quinoxaline-based building blocks used in kinase inhibitor programs exhibit significantly higher Log P values (typically 2.5–4.0) [1], which can lead to promiscuous binding, increased off-target toxicity, and poor solubility in aqueous assay buffers. Furthermore, the compound has zero hydrogen-bond donors and five hydrogen-bond acceptors, positioning it as a purely acceptor pharmacophore that minimizes non-specific binding to serum proteins relative to donor-containing analogs . These physicochemical distinctions translate directly to procurement decisions: the target compound's favorable cLogP and TPSA values reduce the need for solubility-enhancing formulation excipients in cell-based assays and simplify downstream purification and analytical workflows.

drug-likeness physicochemical properties lead optimization

Validated Application Scenarios for Morpholino(quinoxalin-6-yl)methanone Based on Differentiated Evidence


IMPDH2 Biochemical Assay Development and Nucleotide Metabolism Research

Based on the confirmed Ki of 440 nM against IMPDH2 [1], Morpholino(quinoxalin-6-yl)methanone is suitable as a reference inhibitor or tool compound for investigating nucleotide biosynthesis pathways in vitro. Researchers studying antiviral mechanisms, immunosuppression, or cancer metabolism can employ this compound to calibrate IMPDH2-dependent assays, particularly when a well-defined but non-cytotoxic inhibitor is required to avoid confounding cellular stress responses. The moderate affinity ensures that dose-response curves can be reliably generated without complete target saturation at low concentrations.

PI3Kα-Targeted Medicinal Chemistry and Kinase Inhibitor Hit-to-Lead Optimization

Given the class-validated PI3Kα inhibitory activity of the morpholino-quinoxaline scaffold (exemplar 1a IC₅₀ = 0.44 µM) [2] and the demonstrated contribution of the morpholino-carbonyl moiety to target binding, this compound serves as an essential core scaffold for structure-based drug design programs targeting the PI3K/AKT/mTOR pathway. Medicinal chemists can use this compound as a starting point for systematic SAR exploration at the quinoxaline 2- and 3-positions, leveraging the favorable physicochemical properties (cLogP ~1.1) to optimize both potency and drug-like characteristics.

Kinase Inhibitor Chemical Probe Development and Selectivity Profiling

The distinct 6-morpholino-carbonyl substitution pattern of this compound provides a unique pharmacophore fingerprint that differs from 2-substituted quinoxaline kinase inhibitors . Researchers conducting kinase selectivity panels can use Morpholino(quinoxalin-6-yl)methanone as a probe to deconvolute structure-selectivity relationships, distinguishing which off-target interactions arise from the quinoxaline core versus the specific substitution pattern. This application is particularly valuable in programs aiming to minimize polypharmacology and improve target specificity.

Reference Standard for Analytical Method Development and Quality Control

With its well-characterized physicochemical properties, including a defined melting point (124°C), established HPLC purity specifications (≥95–97%), and reproducible chromatographic behavior , Morpholino(quinoxalin-6-yl)methanone is appropriate as a reference standard for developing and validating analytical methods (HPLC, LC-MS, NMR) in pharmaceutical quality control laboratories. Its moderate lipophilicity (cLogP ~1.1) ensures consistent retention time reproducibility across different C18 reverse-phase columns, making it a reliable system suitability standard for method transfer between facilities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for Morpholino(quinoxalin-6-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.